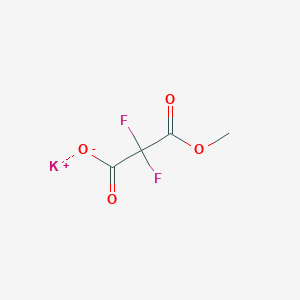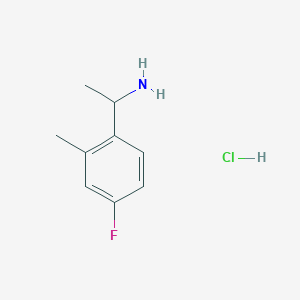
1-(4-Fluoro-2-methylphenyl)ethylamine hydrochloride
Overview
Description
1-(4-Fluoro-2-methylphenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C9H13ClFN . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .Scientific Research Applications
Dopamine Receptor Affinities
Synthesis and Binding Affinities
Research conducted by Claudi et al. (1990) focused on synthesizing derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and studying their binding affinities for dopamine receptors. The study found that these compounds showed varying affinities for D-1 and D-2 dopamine receptor subtypes, with certain derivatives showing high selectivity for D-2 binding sites (Claudi et al., 1990).
Structure-Activity Relationships
Another study by Claudi et al. (1992) explored the structure-activity relationships of N-n-propyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives as dopamine receptor ligands. This research highlighted the selectivity of these compounds for D2 sites and their potency compared to other D2 agonists (Claudi et al., 1992).
Neurochemical Mechanisms and Antidepressant Activity
Behavioural Effects
Research by Ferrari and Claudi (1991) demonstrated that certain 2-(fluorohydroxyphenyl)ethylamines induced signs typical of central D-2 dopamine receptor stimulation in rats. These findings suggest the potential of these compounds in studying dopamine-neurochemical mechanisms (Ferrari & Claudi, 1991).
Antidepressant Activity
Yardley et al. (1990) investigated 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives for their ability to inhibit brain neurotransmitter uptake and potential antidepressant activity in rodent models. This research contributes to understanding the antidepressant properties of such compounds (Yardley et al., 1990).
Synthesis and Analytical Characterization
Synthetic Methods
Research on the synthesis of related compounds, like 2-(4-fluorophenylsulfony) ethylamine, was conducted by Zhang Guang-gui (2009), demonstrating methods for obtaining high-purity derivatives (Zhang Guang-gui, 2009).
Analytical Characterizations
Dybek et al. (2019) focused on the syntheses and comprehensive analytical characterizations of fluorolintane and its isomers, contributing to the understanding of the chemical properties and potential applications of such compounds (Dybek et al., 2019).
properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-5-8(10)3-4-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBXYEBMHQECPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-(7-bromoimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B1406736.png)
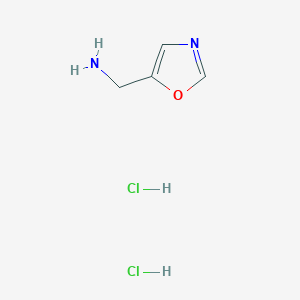

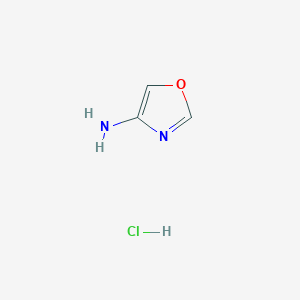
![{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate](/img/structure/B1406741.png)
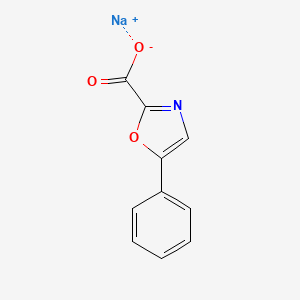

![2-[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1406748.png)
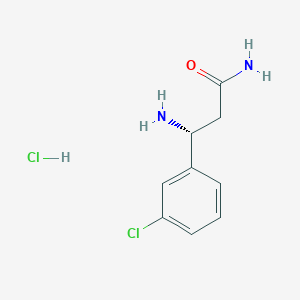

![(1S)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B1406753.png)


